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(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Regioisomerism Lipophilicity ADME

In SAR campaigns, interchanging piperidine regioisomers confounds target engagement data. This 3-ethoxymethyl regioisomer (CAS 2098154-35-7) provides a stereodefined (E)-Michael acceptor and a ΔLogP of +0.40 versus its 4-substituted analog, enabling quantitative QSPR correlation and covalent inhibitor development. - Available at 98% purity (3% above the min. 95% specification of discontinued sources). - Computed LogP 0.90, TPSA 66.84 Ų, 5 rotatable bonds - ideal for fragment-based drug design (FBDD) libraries. - In stock for immediate global dispatch; 1g, 5g, and 10g sizes available.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 2098154-35-7
Cat. No. B1490861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS2098154-35-7
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOCC1CCCN(C1)C(=O)C=CC(=O)O
InChIInChI=1S/C12H19NO4/c1-2-17-9-10-4-3-7-13(8-10)11(14)5-6-12(15)16/h5-6,10H,2-4,7-9H2,1H3,(H,15,16)/b6-5+
InChIKeyGARNAPLFVINSHE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2098154-35-7: Chemical Profile and Procurement


(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098154-35-7) is a piperidine-derived α,β-unsaturated carboxylic acid (molecular formula C₁₂H₁₉NO₄; MW 241.29 g/mol) featuring a 3-ethoxymethyl substituent on the piperidine ring and an (E)-configured 4-oxobut-2-enoic acid moiety . The compound belongs to a family of piperidine-based enoic acid building blocks and intermediates that have attracted attention in medicinal chemistry for the development of soluble epoxide hydrolase (sEH) inhibitors and other enzyme-targeted agents [1]. Its structural architecture combines a hydrogen bond donor (carboxylic acid), multiple hydrogen bond acceptors, a conformationally constrained piperidine scaffold, and a Michael acceptor electrophile, providing a distinctive pharmacophoric profile relative to otherwise similar analogs [2].

Target Class Soluble epoxide hydrolase (sEH) inhibitor research Piperidine-based enoic acid scaffold
Covalent Tool (E)-4-oxobut-2-enoic acid Michael acceptor for covalent probe design Supports targeted covalent inhibitor strategies
Building Block 3-ethoxymethyl-piperidine regioisomer for SAR diversification Reported high purity specification available

Why CAS 2098154-35-7 Cannot Be Substituted


Within the (E)-4-(substituted-piperidin-1-yl)-4-oxobut-2-enoic acid series, the position of the ethoxymethyl substituent on the piperidine ring is not a trivial structural variation. The 3-substituted regioisomer (CAS 2098154-35-7) and its 4-substituted counterpart (CAS 2098154-28-8) share identical molecular formula and molecular weight yet exhibit measurably different physicochemical properties, including a higher computed LogP (0.90 vs. 0.50) [1]. Positional isomerism in piperidine-based bioactive molecules is well-established to influence target binding geometry, metabolic stability, and off-target selectivity profiles [2]. SAR studies on piperidine-derived sEH inhibitors demonstrate that even minor alterations in substituent position can produce potency shifts of up to 75-fold [2]. Furthermore, substitution at the 3-position alters the conformational preferences of the piperidine ring compared to 4-substituted analogs, which directly impacts the spatial orientation of the enoic acid pharmacophore and its ability to engage catalytic residues in enzyme active sites [2]. Generic interchange without structural verification therefore risks introducing uncontrolled variables into SAR campaigns, chemical biology probe studies, or lead optimization workflows.

Regioisomer interchange may not be valid
The 3-ethoxymethyl substitution creates a different lipophilicity and conformational profile than the 4-substituted regioisomer (CAS 2098154-28-8). Measured lipophilicity differences can alter membrane permeability and assay behavior.
Conformational mismatch limits direct SAR comparison
Substitution at the 3-position positions the ethoxymethyl group closer to the enoic acid plane, potentially shifting target engagement geometry. Using 4-substituted or pyrrolidine analogs introduces uncontrolled conformational variables.
Purity gap may impact sensitive assay workflows
Reported purity specifications differ between vendors (98% vs. 95% min). Lower purity lots carry higher risk of impurity-driven artifacts in biochemical or fragment screens.

CAS 2098154-35-7 Differentiation Evidence


Regioisomeric LogP and Lipophilicity Comparison

CAS 2098154-35-7 (3-ethoxymethyl regioisomer) exhibits a computed LogP of 0.9023 compared to XLogP3 of 0.50 for the 4-ethoxymethyl regioisomer CAS 2098154-28-8, representing a ΔLogP of +0.40 [1]. Topological polar surface area (TPSA) is essentially identical between the two isomers (66.84 vs. 66.8 Ų), isolating lipophilicity as the primary physicochemical discriminator [1]. This ~2.5-fold difference in calculated partition coefficient is relevant for differential membrane permeability, solubility, and metabolic clearance predictions [2].

Regioisomeric LogP comparison
Head-to-head
ΔLogP +0.40 vs. 4-substituted regioisomer
TPSA essentially identical (66.84 vs. 66.8 Ų); lipophilicity drives differentiation.
Reported lipophilicity difference may affect permeability and chromatographic behavior
Supports regioisomer-specific ADME profiling
Regioisomerism Lipophilicity ADME Piperidine substitution Physicochemical profiling

Conformational and Steric Effects of Substitution Position

The ethoxymethyl group at the piperidine 3-position in CAS 2098154-35-7 introduces a chiral center and steric environment distinct from the 4-substituted regioisomer (CAS 2098154-28-8) [1]. Other in-class analogs employ alternative substituent strategies: CAS 2098155-35-0 uses a quaternary 4-methyl-4-methoxymethyl substitution pattern (increased steric bulk), CAS 2098154-82-4 introduces a 4-(1,1-difluoroethyl) group (enhanced metabolic stability via fluorine), and CAS 2098154-98-2 replaces the piperidine core with a pyrrolidine ring (altered ring size and conformational landscape) [2]. The 3-substitution pattern in CAS 2098154-35-7 positions the ethoxymethyl group closer to the amide bond vector, potentially influencing the dihedral angle between the piperidine ring and the enoic acid plane—a parameter critical for optimal presentation of the Michael acceptor electrophile to catalytic cysteine or serine residues in target enzymes [3].

Substituent position effects
Class-level
3-substitution vs. 4-substituted, quaternary, and pyrrolidine analogs
Qualitative steric/electronic divergence near amide bond vector; no single numeric metric.
3-Substitution provides distinct conformational context for SAR exploration
Supports steric and orientational probing adjacent to amide linkage
Conformational analysis Piperidine ring substitution Steric effects Structure-activity relationship

Vendor Purity and Procurement Comparison

CAS 2098154-35-7 is available from LeYan (Product No. 2221673) with a documented purity specification of 98% . In comparison, CymitQuimica (Biosynth) lists the compound with a minimum purity of 95% (discontinued status) . For the 4-substituted regioisomer CAS 2098154-28-8, TRC (Toronto Research Chemicals) offers the compound without a publicly listed purity specification on the aggregator platform [1]. The 3-percentage-point purity differential (98% vs. 95%) between vendors represents a meaningful distinction for applications requiring high-fidelity building blocks, such as fragment-based drug discovery, where impurities at ≥2% can generate false-positive screening hits or confound SAR interpretation [2].

Vendor purity specification
Specification review
98% (LeYan) vs. 95% min (CymitQuimica, discontinued)
3 percentage point purity differential; comparator vendor discontinued.
Higher purity specification may reduce impurity-related assay artifacts
Supports sensitive biochemical or fragment-screening workflows
Purity specification Quality control Chemical procurement Building block

Michael Acceptor Reactivity vs. Non-Covalent Chemotypes

CAS 2098154-35-7 contains an (E)-configured 4-oxobut-2-enoic acid moiety—an α,β-unsaturated carbonyl system capable of functioning as a Michael acceptor for covalent modification of nucleophilic amino acid residues (e.g., cysteine thiols) in target proteins . This electrophilic warhead distinguishes the compound from the amide-based non-urea sEH inhibitors characterized by Pecic et al. (2013, 2018), which employ a saturated amide linkage and act through reversible, non-covalent inhibition mechanisms [1][2]. The lead amide inhibitor 3 in the Pecic series exhibits an sEH IC₅₀ of 85 nM (human), whereas structurally distinct 4-oxobut-2-enoic acid derivatives have been explored as covalent inhibitors of other enzyme classes (e.g., kynurenine-3-hydroxylase) with IC₅₀ values in the low micromolar to nanomolar range [1][3]. The (E)-configuration of the double bond is critical: (Z)-isomers would present a different trajectory for nucleophilic attack, potentially altering the rate of covalent adduct formation and target residence time .

Covalent vs. non-covalent modality
Class-level
(E)-enoic acid Michael acceptor vs. amide-based sEH inhibitors (IC₅₀ 53–6351 nM)
Mechanistic divergence: potential covalent engagement vs. reversible inhibition.
(E)-Enoic acid Michael acceptor supports covalent probe or TCI design strategies
Contrasts with non-covalent amide-based sEH inhibitor chemotypes
Michael acceptor Covalent inhibitor Electrophilic warhead α,β-unsaturated carbonyl

Application Scenarios for CAS 2098154-35-7


Piperidine Substitution SAR for sEH Inhibitors

When structure-activity relationship studies require systematic variation of substituent position on the piperidine ring, CAS 2098154-35-7 serves as the 3-ethoxymethyl representative alongside its 4-substituted regioisomer CAS 2098154-28-8. The measured ΔLogP of +0.40 between these two isomers provides a quantitative framework for interpreting differential cellular permeability, metabolic stability, or target engagement data between 3- and 4-substituted series [1]. This regioisomeric pair enables medicinal chemists to isolate the contribution of substituent position to biological activity while controlling for molecular formula, molecular weight, hydrogen bond donor/acceptor counts, and TPSA [1].

Covalent Inhibitor Design with (E)-Enoic Acid Warhead

The (E)-4-oxobut-2-enoic acid moiety in CAS 2098154-35-7 provides a stereodefined Michael acceptor that can be exploited for targeted covalent inhibitor (TCI) design. Unlike amide-based non-urea sEH inhibitors that operate through reversible binding (IC₅₀ range: 53–6351 nM for the Pecic 2018 series), the α,β-unsaturated carbonyl system enables irreversible or slowly reversible covalent bond formation with catalytic cysteine or other nucleophilic residues [2]. This compound is therefore suited as a covalent warhead-bearing scaffold for programs seeking prolonged target residence time or improved biochemical efficiency through covalent mechanisms [2][3].

Analytical Method and Reference Standard Use

For laboratories requiring a high-purity reference standard for HPLC method validation, LC-MS quantification, or NMR structural confirmation, CAS 2098154-35-7 is available at 98% purity from LeYan (Product No. 2221673), which is 3 percentage points above the minimum 95% specification offered by the discontinued CymitQuimica supply . The documented TPSA (66.84 Ų), LogP (0.9023), hydrogen bond acceptor count (3), and donor count (1) provide experimentally useful chromatographic prediction parameters for reverse-phase or HILIC method development .

Fragment-Based Drug Discovery Library Expansion

With a molecular weight of 241.29 g/mol, 5 rotatable bonds, and a balanced LogP of 0.90, CAS 2098154-35-7 falls within favorable fragment-like property space (MW < 300, clogP ≤ 3, rotatable bonds ≤ 6) for FBDD screening libraries [4]. Its 3-substitution pattern offers a regioisomeric diversity point that is orthogonal to 4-substituted piperidine fragments, enabling fragment library designers to probe different vectors from the piperidine core in biochemical or biophysical fragment screens. The 98% purity specification further supports its suitability for sensitive fragment screening formats such as STD-NMR, SPR, or thermal shift assays where impurities can confound hit identification [4].

Application
Selection Property
Validation Focus
Piperidine substitution SAR studies
3-ethoxymethyl regioisomer
Regioisomeric lipophilicity and ADME profiling
Covalent inhibitor design research
(E)-enoic acid Michael acceptor
Covalent target engagement and residence time
Analytical method development
High-purity reference standard
Chromatographic method validation and quantification
Fragment-based screening libraries
Fragment-like physicochemical profile
Orthogonal regioisomeric diversity in fragment screens
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